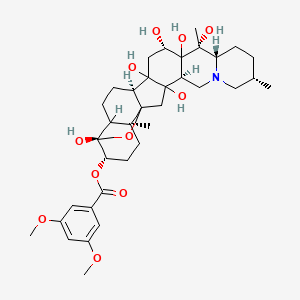
3-(3,5-Dimethoxybenzoyl)veracevine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxybenzoyl)veracevine is a synthetic derivative of veracevine, a naturally occurring alkaloid.
Métodos De Preparación
The synthesis of 3-(3,5-Dimethoxybenzoyl)veracevine typically involves the acylation of veracevine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
3-(3,5-Dimethoxybenzoyl)veracevine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(3,5-Dimethoxybenzoyl)veracevine has been extensively studied for its insecticidal activity. It has shown significant potency against various insect species, making it a valuable compound in agricultural pest control .
Mecanismo De Acción
The insecticidal activity of 3-(3,5-Dimethoxybenzoyl)veracevine is primarily due to its ability to interfere with the nervous system of insects. It binds to specific receptors, leading to the disruption of normal neural function and ultimately causing paralysis and death of the insect . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with sodium channels in the insect nervous system .
Comparación Con Compuestos Similares
3-(3,5-Dimethoxybenzoyl)veracevine is similar to other veracevine derivatives, such as veratridine and cevadine. it is distinguished by its enhanced potency and selective toxicity. Other similar compounds include:
Veratridine: Another veracevine derivative with insecticidal properties.
Cevadine: Known for its high potency against insects.
Protoveratrine A: Exhibits high insecticidal activity but differs in its chemical structure and mode of action.
These comparisons highlight the unique properties of this compound, making it a promising candidate for further research and development in various scientific fields.
Propiedades
Número CAS |
136060-11-2 |
|---|---|
Fórmula molecular |
C36H51NO11 |
Peso molecular |
673.8 g/mol |
Nombre IUPAC |
[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO11/c1-19-6-9-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)8-7-23-30(34,2)11-10-28(36(23,44)48-34)47-29(39)20-12-21(45-4)14-22(13-20)46-5/h12-14,19,23-28,38,40-44H,6-11,15-18H2,1-5H3/t19-,23?,24-,25-,26-,27-,28-,30-,31+,32?,33?,34?,35?,36-/m0/s1 |
Clave InChI |
MODKRPNNWKWXQU-VLNWUIJBSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=CC(=C8)OC)OC)O)C)O)O)O)(C)O |
SMILES canónico |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=CC(=C8)OC)OC)O)C)O)O)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















